molecular formula C31H44N2O7 B12639468 [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate

Cat. No.: B12639468
M. Wt: 556.7 g/mol
InChI Key: QRXKFDDFOMNQEU-QYGCWDSGSA-N
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Description

The compound [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate is a complex organic molecule with a unique structure. It belongs to the class of compounds known as cyclopenta[a]phenanthrenes, which are characterized by their multi-ring structures. This compound has significant potential in various scientific fields due to its intricate molecular architecture and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions under controlled conditions.

    Functional group modifications: Introduction of hydroxyl, oxo, and amino groups through various organic reactions such as oxidation, reduction, and substitution.

    Final assembly: Coupling reactions to attach the butanoate and azepan-3-yl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as chromatography and crystallization to obtain the pure compound.

    Quality control: Ensuring the compound meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound can be used to study the effects of multi-ring structures on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, the compound has potential applications in drug development. Its functional groups and structure may interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its multi-ring structure may impart unique physical and chemical characteristics to the materials.

Mechanism of Action

The mechanism of action of [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate lies in its specific combination of functional groups and multi-ring structure

Properties

Molecular Formula

C31H44N2O7

Molecular Weight

556.7 g/mol

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate

InChI

InChI=1S/C31H44N2O7/c1-29-13-10-20(34)17-19(29)6-7-21-22(29)11-14-30(2)23(21)12-15-31(30,39)25(35)18-40-27(37)9-8-26(36)33-24-5-3-4-16-32-28(24)38/h17,21-24,39H,3-16,18H2,1-2H3,(H,32,38)(H,33,36)/t21-,22+,23+,24+,29+,30+,31+/m1/s1

InChI Key

QRXKFDDFOMNQEU-QYGCWDSGSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)N[C@H]5CCCCNC5=O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NC5CCCCNC5=O)O)C

Origin of Product

United States

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